molecular formula C16H28N3O5PS B12847990 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium

Cat. No.: B12847990
M. Wt: 405.5 g/mol
InChI Key: PGLBQSGSCDCFPC-YDHLFZDLSA-N
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Description

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium involves multiple steps. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the pentanoylamino and hexoxy-oxido-oxophosphanium groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Scientific Research Applications

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
  • N-(2-aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
  • Coenzyme A, S-[12-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]dodecanoate]

Uniqueness

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium is unique due to its specific structure, which includes a thieno[3,4-d]imidazole ring system and the presence of pentanoylamino and hexoxy-oxido-oxophosphanium groups. This unique structure contributes to its distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C16H28N3O5PS

Molecular Weight

405.5 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium

InChI

InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1

InChI Key

PGLBQSGSCDCFPC-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)[O-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)[O-])NC(=O)N2

Origin of Product

United States

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